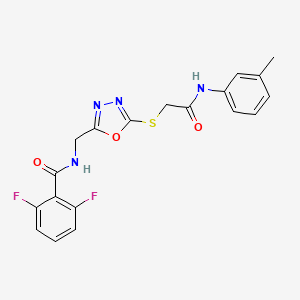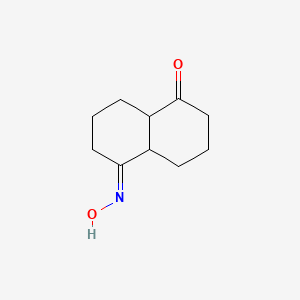![molecular formula C28H26N4O3 B2986962 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine CAS No. 2413904-25-1](/img/structure/B2986962.png)
7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a quinoline, an oxazole, and an amine. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and oxazole rings are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many compounds . The aromatic rings could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple aromatic rings are relatively nonpolar and have higher boiling points due to increased molecular weight .Applications De Recherche Scientifique
Synthesis Techniques and Metabolites
- Mizuno et al. (2006) detailed efficient syntheses of metabolites of a specific quinoline derivative, showcasing a new synthetic route that could be relevant for similar compounds. This work highlights the synthetic versatility and the potential for creating novel compounds with related structures for various applications (Mizuno et al., 2006).
Antimicrobial and Antitubercular Agents
- Maurya et al. (2013) explored the antimicrobial potential of benzo[h]quinazolines and related structures, identifying compounds with significant anti-tubercular activity. This research suggests the potential for quinoline derivatives in developing new antimicrobial agents (Maurya et al., 2013).
Molecular Interaction Studies
- Adam (2013) investigated the proton-transfer complexes of a compound with quinol and picric acid, offering insights into molecular interactions that could be pertinent to understanding the behavior of similar quinoline derivatives in various environments (Adam, 2013).
Potential Antimalarial Drug Leads
- Mizukawa et al. (2021) reported on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for antimalarial activity. This study underscores the therapeutic potential of quinoline derivatives in the quest for new antimalarial drugs (Mizukawa et al., 2021).
Catalysis and Polymerization
- Qiao et al. (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands, demonstrating their effectiveness in the ring-opening polymerization of ε-caprolactone. This indicates the utility of such compounds in catalysis and polymer development (Qiao et al., 2011).
Propriétés
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-28(19(2)35-32-18)24-14-26-23(15-27(24)34-17-20-7-9-22(33-3)10-8-20)25(11-13-30-26)31-16-21-6-4-5-12-29-21/h4-15H,16-17H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBBDGFSVYGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC=CC(=C3C=C2OCC4=CC=C(C=C4)OC)NCC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)
![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)


![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)
![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)
![2-(butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986893.png)
![N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide](/img/structure/B2986895.png)
![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)

